molecular formula C18H20N2O4 B5226542 N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide

N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide

Cat. No. B5226542
M. Wt: 328.4 g/mol
InChI Key: OGCPGWHTHZUYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide, also known as EEPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EEPE is a diamide derivative that has been synthesized through several methods and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide induces apoptosis in cancer cells by activating various caspases and increasing the expression of pro-apoptotic proteins. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to arrest the cell cycle at the G2/M phase, leading to the inhibition of cancer cell proliferation.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses several advantages for lab experiments, including its high yield, stability, and low toxicity. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide can be easily synthesized through various methods, making it a readily available compound for research purposes. However, the limitations of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has shown promising results in various scientific research applications, and future directions for research include the development of new N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields, such as neuroprotection and anti-inflammatory activity.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses various biochemical and physiological effects, including its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields.

Synthesis Methods

N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been synthesized through various methods, including the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic acid, followed by the reaction with ethanediamine. Another method involves the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic anhydride, followed by the reaction with ethylenediamine. The yield of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide obtained through these methods ranges from 50-70%.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antibacterial agent. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-23-16-10-8-14(9-11-16)20-18(22)17(21)19-12-13-24-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCPGWHTHZUYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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